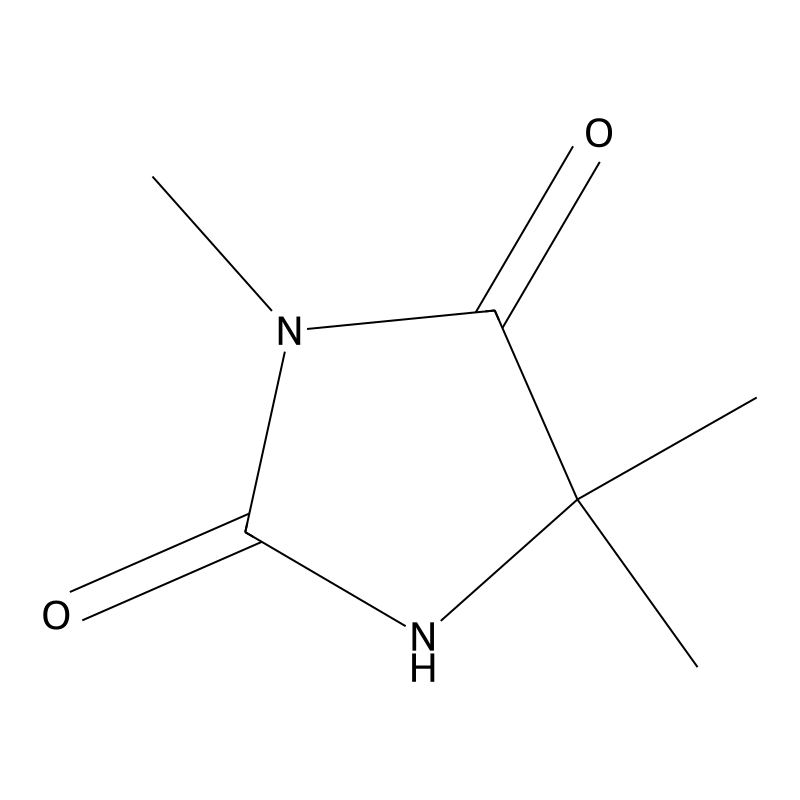3,5,5-Trimethylimidazolidine-2,4-dione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Potential applications based on structure: The presence of a dimedhydantoin ring structure suggests possible research areas like nucleophilic substitution reactions or studies on its behavior as a heterocyclic compound. However, no conclusive data exists to confirm these possibilities.
- Search for existing research: Scientific databases like PubChem [] and GSRS [] list the compound but do not mention any specific research applications.
3,5,5-Trimethylimidazolidine-2,4-dione is a nitrogen-containing heterocyclic compound belonging to the class of imidazolidinones. Its molecular formula is and it features a five-membered ring structure with two carbonyl groups at positions 2 and 4, and three methyl substituents at position 5. This compound is known for its role in various
- Ring-Opening Polymerization: It acts as a binary organocatalyst in the ring-opening polymerization of cyclic esters. The compound can form stable complexes with organic bases, enhancing the polymerization efficiency of substrates like lactides and trimethylene carbonate .
- Acylation and Halogenation: The compound can undergo acylation and halogenation reactions, which modify its chemical properties and reactivity .
- Formation of Derivatives: Various derivatives can be synthesized from 3,5,5-trimethylimidazolidine-2,4-dione through nucleophilic substitution reactions, expanding its utility in synthetic chemistry .
3,5,5-Trimethylimidazolidine-2,4-dione exhibits notable biological activity:
The synthesis of 3,5,5-trimethylimidazolidine-2,4-dione can be achieved through several methods:
- Condensation Reactions: The compound can be synthesized via the condensation of appropriate amines with carbonyl compounds under controlled conditions.
- Hydantoin Synthesis: It can also be derived from hydantoin synthesis methodologies that involve the reaction of urea with dicarbonyl compounds .
- Modification of Existing Compounds: Derivatives can be synthesized by modifying similar imidazolidinones through acylation or alkylation processes .
3,5,5-Trimethylimidazolidine-2,4-dione has diverse applications:
- Catalysis: It serves as an effective catalyst in organic synthesis processes such as polymerization.
- Pharmaceutical Development: Its derivatives are explored for potential therapeutic uses due to their biological activity.
- Material Science: The compound is utilized in the development of biocompatible materials for medical applications.
Interaction studies involving 3,5,5-trimethylimidazolidine-2,4-dione focus on its role as a catalyst and its interactions with various organic bases. Research indicates that it forms stable complexes with bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), enhancing the efficiency of polymerization reactions while minimizing side reactions such as epimerization or transesterification .
Several compounds share structural similarities with 3,5,5-trimethylimidazolidine-2,4-dione. Here are notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,3-Dimethylimidazolidine-2,4-dione | Two methyl groups at positions 1 and 3 | Less steric hindrance compared to 3,5,5-trimethyl |
| 5-Methylimidazolidine-2,4-dione | One methyl group at position 5 | Simpler structure; fewer potential reactions |
| 5,5-Diphenylimidazolidine-2,4-dione | Two phenyl groups at position 5 | Enhanced stability due to aromatic interactions |
| 1-Methylhydantoin | One methyl group at position 1 | Different nitrogen positioning affecting reactivity |
Uniqueness of 3,5,5-Trimethylimidazolidine-2,4-dione
The uniqueness of 3,5,5-trimethylimidazolidine-2,4-dione lies in its specific arrangement of substituents that enhance its catalytic properties while maintaining a balance between steric hindrance and reactivity. This allows it to effectively participate in diverse








